molecular formula C11H5F3OS B1324126 3-(3,4,5-Trifluorobenzoyl)thiophene CAS No. 898771-66-9

3-(3,4,5-Trifluorobenzoyl)thiophene

Cat. No.: B1324126
CAS No.: 898771-66-9
M. Wt: 242.22 g/mol
InChI Key: NHRLPJFGOKFQOZ-UHFFFAOYSA-N
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Description

3-(3,4,5-Trifluorobenzoyl)thiophene (CAS 898771-66-9) is a fluorinated aromatic building block of significant interest in medicinal and organic chemistry. Its molecular formula is C11H5F3OS . The compound features a thiophene ring linked to a 3,4,5-trifluorobenzoyl group, a structure designed to leverage the unique properties of fluorine. Introducing fluorine atoms into organic molecules is a well-established strategy in drug discovery to fine-tune critical properties such as lipophilicity, metabolic stability, and membrane permeability . This can lead to enhanced oral bioavailability and improved overall pharmacokinetic profiles of potential drug candidates . As such, this compound serves as a valuable synthetic intermediate for researchers constructing novel molecules for biological evaluation, particularly in the development of pharmaceuticals and agrochemicals. Its structure is related to other research chemicals in its class, such as 3-(3,4-difluorobenzoyl)thiophene and 3-(3-fluorobenzoyl)thiophene . This product is intended for research purposes and laboratory use only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophen-3-yl-(3,4,5-trifluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5F3OS/c12-8-3-7(4-9(13)10(8)14)11(15)6-1-2-16-5-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHRLPJFGOKFQOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C(=O)C2=CC(=C(C(=C2)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641862
Record name (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-66-9
Record name (Thiophen-3-yl)(3,4,5-trifluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3 3,4,5 Trifluorobenzoyl Thiophene and Analogous Scaffolds

Strategies for the Construction and Incorporation of the Trifluorobenzoyl Moiety

The formation and attachment of the trifluorobenzoyl group to a thiophene (B33073) core can be achieved through several synthetic approaches.

A primary and direct method for introducing the 3,4,5-trifluorobenzoyl moiety is through the use of an activated benzoic acid derivative, most commonly 3,4,5-trifluorobenzoyl chloride. chemicalbook.comsigmaaldrich.comalfa-chemistry.comoakwoodchemical.comnih.gov This electrophilic reagent can readily participate in Friedel-Crafts acylation reactions with a suitable thiophene substrate.

The reaction typically involves a Lewis acid catalyst, such as aluminum chloride (AlCl₃), to activate the acyl chloride for electrophilic attack on the electron-rich thiophene ring. The regioselectivity of this acylation is dependent on the substitution pattern of the thiophene ring. For an unsubstituted thiophene, acylation preferentially occurs at the 2-position. To achieve 3-acylation, the 2- and 5-positions must be blocked, or a directing group must be present on the thiophene ring.

3,4,5-Trifluorobenzoyl chloride itself is a stable compound with a boiling point of 173-174 °C and a density of 1.4850 g/mL at 25 °C. chemicalbook.comsigmaaldrich.com It is commercially available and can be used to synthesize various compounds, including amides and esters. chemicalbook.comnih.gov

Table 1: Properties of 3,4,5-Trifluorobenzoyl Chloride

PropertyValueSource
CAS Number177787-26-7 chemicalbook.comsigmaaldrich.com
Molecular FormulaC₇H₂ClF₃O nih.gov
Molecular Weight194.54 g/mol sigmaaldrich.comnih.gov
Boiling Point173-174 °C chemicalbook.comsigmaaldrich.com
Density1.4850 g/mL at 25 °C chemicalbook.comsigmaaldrich.com

Another approach to constructing the trifluorobenzoyl moiety involves the regioselective fluorination of a pre-existing benzoyl group. This is a more complex strategy and is generally less direct than using the pre-fluorinated starting material. However, advancements in C-H functionalization and fluorination chemistry have provided new avenues for such transformations.

Site-selective late-stage aromatic fluorination can be achieved through methods like the use of aryl sulfonium salts. nih.gov This involves a two-step process where a C-H bond on the aromatic ring is first converted to an aryl dibenzothiophenium salt, which can then undergo nucleophilic aromatic substitution with a fluoride source. nih.gov While powerful, the regioselectivity of the initial C-H activation is critical and can be influenced by the electronic properties of the starting arene. nih.gov

Other methods for incorporating fluorine atoms into aromatic rings include programmed trifluoromethylation, which utilizes a pre-existing functional group to direct the CF₃ group, and innate trifluoromethylation of a C-H bond, often through radical reactions. nih.govwhiterose.ac.uk

The synthesis of chiral fluorinated aryl ketones is an important area of research, particularly for applications in medicinal chemistry. Asymmetric synthesis aims to produce a single enantiomer of a chiral molecule.

One approach involves the enantioselective protonation of a prochiral enolate intermediate in a chiral environment. rsc.org However, achieving high enantiomeric excess can be challenging due to the reversible nature of deprotonation and protonation. rsc.org

Another strategy is the asymmetric H-D exchange reaction of α-fluorinated aromatic ketones, catalyzed by a chiral guanidine. rsc.org This method relies on the kinetic isotope effect to achieve enantiomeric enrichment of the deuterated product. rsc.org

Enzymatic approaches are also emerging as powerful tools for the precise and selective asymmetric synthesis of fluorinated compounds. the-innovation.org Enzymes like flavin mononucleotide (FMN)-dependent reductases can be used to generate a carbon radical bearing a fluorine atom, which is then captured by an olefin. The enzyme controls the stereochemistry of the subsequent hydrogen atom transfer, leading to high enantioselectivity. the-innovation.org

Metal-catalyzed methods, such as those employing chiral palladium complexes, have been developed for the asymmetric fluorination of β-ketoesters. acs.org These reactions can proceed with high enantioselectivity in environmentally friendly solvents like ethanol. acs.org

Synthetic Routes to Substituted Thiophene Rings Relevant to the Target Compound

The construction of the thiophene ring itself is a well-established field of heterocyclic chemistry, with several named reactions providing access to a wide variety of substituted thiophenes.

Gewald Synthesis: This reaction is a versatile method for the synthesis of 2-aminothiophenes. wikipedia.orgresearchgate.netarkat-usa.orgorganic-chemistry.orgthieme-connect.compharmaguideline.com It involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org The reaction proceeds through a Knoevenagel condensation followed by cyclization with sulfur. wikipedia.orgthieme-connect.com

Fiesselmann Synthesis: The Fiesselmann synthesis provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives. wikipedia.orgresearchgate.netorganic-chemistry.org The reaction involves the condensation of α,β-acetylenic esters with thioglycolic acid or its derivatives in the presence of a base. wikipedia.org

Paal-Knorr Synthesis: This is a classical method for synthesizing thiophenes from 1,4-dicarbonyl compounds. pharmaguideline.comorganic-chemistry.orgwikipedia.orgorganische-chemie.chox.ac.uk The reaction requires a sulfur source, such as phosphorus pentasulfide or Lawesson's reagent, which also acts as a dehydrating agent. organic-chemistry.orgwikipedia.orgorganische-chemie.ch

Table 2: Comparison of Thiophene Annulation Reactions

ReactionStarting MaterialsProduct TypeKey ReagentsSource
Gewald SynthesisKetone/Aldehyde, α-Cyanoester2-AminothiophenesSulfur, Base wikipedia.orgresearchgate.netarkat-usa.orgorganic-chemistry.orgthieme-connect.compharmaguideline.com
Fiesselmann Synthesisα,β-Acetylenic Esters, Thioglycolic Acid Derivatives3-Hydroxy-2-thiophenecarboxylic Acid DerivativesBase wikipedia.orgresearchgate.netorganic-chemistry.org
Paal-Knorr Synthesis1,4-Dicarbonyl CompoundsSubstituted ThiophenesPhosphorus Pentasulfide or Lawesson's Reagent pharmaguideline.comorganic-chemistry.orgwikipedia.orgorganische-chemie.chox.ac.uk

Metal-catalyzed reactions have become increasingly important for the synthesis of heterocyclic compounds, including thiophenes. nih.govresearchgate.netrsc.orgmdpi.com These methods often offer high regioselectivity and atom economy. nih.gov

One powerful approach is the metal-catalyzed heterocyclization of functionalized alkynes that bear a suitably placed sulfur nucleophile. nih.govresearchgate.net The metal catalyst activates the triple bond towards intramolecular nucleophilic attack by the sulfur atom, leading to the formation of the thiophene ring. nih.govresearchgate.net Palladium, rhodium, and cobalt catalysts are commonly employed in these transformations. rsc.orgmdpi.com

For instance, a palladium-catalyzed reaction can be used for the direct C-H arylation of thiophenes at the C2 position. organic-chemistry.org Copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes also provides an efficient route to variously substituted thiophenes. organic-chemistry.org These methods highlight the versatility of transition metal catalysis in constructing and functionalizing the thiophene core.

Functionalization and Derivatization of Pre-formed Thiophene Nuclei

One of the most direct approaches to synthesizing derivatives of 3-(3,4,5-Trifluorobenzoyl)thiophene involves the modification of a pre-existing thiophene ring. This strategy is advantageous when substituted thiophenes are readily available. Various functionalization reactions can be employed to introduce substituents onto the thiophene nucleus, which can then be further elaborated to the desired benzoylthiophene.

Halogenation, particularly bromination and iodination, of the thiophene ring provides versatile handles for subsequent cross-coupling reactions. For instance, selective halogenation at the 3-position of a 2-substituted thiophene allows for the introduction of various groups through palladium-catalyzed reactions. Nitration and sulfonation are also common electrophilic substitution reactions that introduce nitro and sulfonic acid groups, respectively, which can be further transformed into other functionalities.

Recent advancements have also focused on the catalytic asymmetric functionalization of thiophenes to produce chiral derivatives. These methods are crucial for the synthesis of enantiomerically pure compounds with potential biological activity.

Divergent Synthetic Strategies for Thiophene-based Scaffolds

Divergent synthesis offers an efficient route to a library of structurally diverse thiophene-based compounds from a common intermediate. This approach is particularly valuable in drug discovery and materials science for exploring structure-activity relationships. A common strategy involves the synthesis of a polysubstituted thiophene core that can be selectively functionalized at different positions.

For example, the Gewald reaction, a multicomponent reaction involving a ketone or aldehyde, an active methylene (B1212753) nitrile, and elemental sulfur, provides a straightforward route to 2-aminothiophenes. The resulting aminothiophene can then be diazotized and subjected to various transformations to introduce a range of substituents. Similarly, the Fiesselmann thiophene synthesis, which involves the reaction of thioglycolic acid derivatives with β-chloro-α,β-unsaturated aldehydes or ketones, allows for the construction of highly substituted thiophenes that can serve as precursors for divergent synthesis.

More contemporary methods, such as transition metal-catalyzed cyclization reactions of functionalized alkynes, offer regioselective and atom-economical pathways to substituted thiophenes, which can be further diversified.

Coupling Methodologies for Benzoyl-Thiophene Linkage Formation

The formation of the ketone linkage between the thiophene ring and the 3,4,5-trifluorobenzoyl group is a critical step in the synthesis of the target molecule. Several reliable methods are available for this transformation.

Acylation Reactions for Introducing the Benzoyl Group onto Thiophene

Friedel-Crafts acylation is a classic and widely used method for introducing an acyl group onto an aromatic ring. In the context of synthesizing this compound, this would involve the reaction of thiophene with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂). While Friedel-Crafts acylation of unsubstituted thiophene typically occurs with high selectivity at the 2-position, achieving 3-acylation often requires starting with a 3-substituted thiophene that directs the incoming acyl group or using specific reaction conditions to control regioselectivity. For instance, using a directing group at the 2-position of thiophene can favor acylation at the 3- or 5-position.

Table 1: Comparison of Lewis Acids in Friedel-Crafts Acylation of Thiophene

Lewis AcidTypical Reaction ConditionsAdvantagesDisadvantages
AlCl₃Stoichiometric amounts, often in solvents like CS₂ or nitrobenzeneHigh reactivity, readily availableCan lead to side reactions, moisture sensitive, waste disposal issues
ZnCl₂Catalytic amounts, often milder conditions than AlCl₃Milder catalyst, can offer better selectivityLower reactivity compared to AlCl₃
SnCl₄Stoichiometric or catalytic amountsGood catalyst for activated thiophenesCan be corrosive and moisture sensitive
BF₃·OEt₂Often used in stoichiometric amountsMild catalyst, can provide good yieldsCan be less effective for deactivated substrates

Direct C-H Functionalization and Arylation Protocols Involving Thiophene Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical tool for the synthesis of biaryl and heteroaryl ketones. asianpubs.org This approach avoids the pre-functionalization of the thiophene ring (e.g., halogenation or metallation) and directly couples a C-H bond with an acyl source. Palladium-catalyzed direct acylation of thiophenes with benzoyl chlorides is a promising route. The regioselectivity of C-H activation on the thiophene ring can be controlled by the choice of catalyst, ligand, and directing group. For the synthesis of this compound, a directing group at the 2-position of the thiophene could be employed to achieve selective C3-acylation.

Cross-Coupling Strategies for Diarylmethanones and Heteroarylation

Palladium-catalyzed cross-coupling reactions are highly versatile for the formation of carbon-carbon bonds. To synthesize this compound, a Stille, Suzuki, or Negishi coupling could be employed.

Stille Coupling: This reaction would involve the coupling of a 3-thienylstannane derivative with 3,4,5-trifluorobenzoyl chloride. Stille couplings are known for their tolerance to a wide range of functional groups.

Suzuki Coupling: A Suzuki reaction would couple a 3-thienylboronic acid or its ester with 3,4,5-trifluorobenzoyl chloride. Suzuki couplings are favored for their use of relatively non-toxic and stable boron reagents.

Negishi Coupling: The Negishi coupling of a 3-thienylzinc halide with 3,4,5-trifluorobenzoyl chloride is another viable option.

These cross-coupling reactions generally proceed with high yields and selectivity under mild conditions.

Table 2: Overview of Cross-Coupling Reactions for Benzoyl-Thiophene Linkage

Coupling ReactionThiophene ReagentBenzoyl ReagentCatalyst System
Stille3-Tributylstannylthiophene3,4,5-Trifluorobenzoyl chloridePd(PPh₃)₄ or other Pd(0) complexes
Suzuki3-Thienylboronic acid3,4,5-Trifluorobenzoyl chloridePd(OAc)₂ with a phosphine (B1218219) ligand and a base
Negishi3-Thienylzinc chloride3,4,5-Trifluorobenzoyl chloridePd(PPh₃)₄ or other Pd(0) complexes

Optimization of Reaction Conditions and Yields in Synthetic Pathways

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing side product formation. Key parameters that are often tuned include the choice of catalyst, solvent, temperature, reaction time, and the nature of any additives or bases.

For Friedel-Crafts acylations, the molar ratio of the Lewis acid to the reactants can significantly impact the outcome. Using catalytic amounts of a milder Lewis acid like zinc chloride might be preferable to stoichiometric amounts of aluminum chloride to avoid potential decomposition of the thiophene ring. The choice of solvent is also critical, with non-polar solvents like dichloromethane or carbon disulfide being common.

In cross-coupling reactions, the selection of the palladium catalyst and the phosphine ligand is paramount. Different ligands can influence the efficiency of the oxidative addition and reductive elimination steps of the catalytic cycle. The base used in Suzuki couplings plays a crucial role in the transmetalation step. The reaction temperature and time must be carefully controlled to ensure complete conversion without promoting side reactions like dehalogenation or homocoupling.

For direct C-H functionalization, the optimization of the directing group, oxidant, and any additives is essential for achieving high regioselectivity and yield. High-throughput screening techniques can be employed to rapidly identify the optimal conditions from a large parameter space.

Green Chemistry Principles in the Synthesis of Fluorinated Heterocycles

The synthesis of fluorinated heterocyclic compounds, such as this compound, is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine atoms. researchgate.netrsc.org However, traditional synthetic routes can involve hazardous reagents, harsh conditions, and significant waste generation. The adoption of green chemistry principles aims to mitigate these issues by designing chemical processes that are more sustainable and environmentally benign. yale.edu These principles focus on maximizing efficiency and minimizing hazards throughout the lifecycle of a chemical product.

Key green chemistry principles being applied to the synthesis of fluorinated heterocycles include waste prevention, maximizing atom economy, using safer solvents and auxiliaries, designing for energy efficiency, employing catalytic reagents, and reducing unnecessary derivatization. yale.edu

Detailed Research Findings

Modern synthetic strategies for fluorinated heterocycles increasingly incorporate green chemistry concepts, moving away from classical condensation and cross-coupling reactions that require pre-functionalized organometallic reagents. unito.it

Atom Economy and Waste Prevention : A primary goal of green chemistry is to design syntheses where the maximum amount of starting material is incorporated into the final product. yale.edu Direct C-H arylation has emerged as a powerful, atom-economical alternative to traditional cross-coupling reactions for creating C-C bonds in thiophene derivatives. unito.it This method avoids the need to pre-functionalize one of the aromatic partners, simplifying the process and reducing waste. unito.itmdpi.com The environmental impact factor (E-factor), which quantifies the amount of waste generated per unit of product, is a key metric. For instance, a novel green synthesis for a complex dibenzothiophene intermediate of the drug baloxavir marboxil was designed to achieve a low E-factor of 1.53, demonstrating a significant reduction in environmental impact compared to traditional routes. e3s-conferences.org

Safer Solvents and Reaction Conditions : The choice of solvent is critical, as auxiliary substances often constitute a large portion of the waste in a chemical process. yale.edu Research has demonstrated the viability of using greener solvents for the synthesis of heterocyclic structures. frontiersin.org A notable example is the palladium-catalyzed direct C-H arylation of thiophene derivatives, which has been successfully performed in water as the sole reaction medium. unito.it This process was even shown to be effective using low-purity industrial wastewater, offering a valuable opportunity to repurpose waste streams. unito.it In addition to water, other green solvents like ionic liquids and fluorinated solvents have been explored to improve reaction outcomes and sustainability. frontiersin.org

Catalysis over Stoichiometric Reagents : Catalytic reagents are superior to stoichiometric ones as they can perform a reaction multiple times, are typically more selective, and generate less waste. yale.edu The use of palladium catalysts in the C-H arylation of thiophenes is a prime example of this principle in action. unito.it Furthermore, there is a growing interest in developing metal-free reaction conditions and utilizing organocatalysts to further enhance the green credentials of these syntheses. mdpi.comfrontiersin.org

Design for Energy Efficiency : Minimizing the energy requirements of chemical processes has significant environmental and economic benefits. yale.edu Whenever possible, synthetic methods should be conducted at ambient temperature and pressure. yale.edu Alternative energy sources such as microwave irradiation and visible-light-induced photoredox catalysis are being used to drive reactions under milder conditions. researchgate.netfrontiersin.org These techniques can lead to faster reaction times and reduced energy consumption compared to conventional heating. For example, visible-light-induced methods have been developed for the synthesis of CF3-substituted cyclic ketones and other fluorinated heterocycles at room temperature. researchgate.net This contrasts sharply with traditional organometallic reactions that may require cryogenic conditions (e.g., -40°C), which are energy-intensive to maintain. e3s-conferences.org

The following table summarizes various green chemistry approaches applied to the synthesis of fluorinated and/or heterocyclic compounds analogous to the target scaffold.

Green PrincipleMethodologyExample Scaffold/ReactionKey Advantages
Atom Economy / Waste PreventionDirect C-H ArylationArylation of thiophene derivativesAvoids pre-functionalization of substrates, reducing steps and waste. unito.it
Safer SolventsAqueous SynthesisPd-catalysed arylation of 3,4-ethylenedioxythiophene (EDOT)Eliminates hazardous organic solvents; can utilize industrial wastewater. unito.it
Energy EfficiencyVisible-Light Photoredox CatalysisSynthesis of CF3-substituted cyclic ketonesReactions proceed at ambient temperature, minimizing energy input. researchgate.net
CatalysisPalladium CatalysisC-H arylation of thiophenesUses catalytic amounts of palladium instead of stoichiometric reagents. unito.it
Alternative Energy SourceMicrowave IrradiationGeneral synthesis of heterocyclesCan lead to significantly reduced reaction times and increased efficiency. frontiersin.org

Applying these principles to the synthesis of this compound could involve replacing a classic Friedel-Crafts acylation—which typically uses stoichiometric amounts of a Lewis acid like aluminum chloride and halogenated solvents—with a catalytic direct C-H acylation of thiophene using 3,4,5-Trifluorobenzoic acid or a derivative in a greener solvent system.

Reactivity and Mechanistic Investigations of 3 3,4,5 Trifluorobenzoyl Thiophene

Chemical Transformations of the Thiophene (B33073) Ring within the Compound

The thiophene ring, a five-membered aromatic heterocycle, possesses inherent reactivity patterns that are significantly modulated by the presence of the strongly electron-withdrawing 3-(3,4,5-trifluorobenzoyl) substituent.

Electrophilic Aromatic Substitution Patterns and Regioselectivity

Thiophene is an electron-rich aromatic system that readily undergoes electrophilic aromatic substitution (SEAr), typically favoring the α-positions (C2 and C5) due to superior stabilization of the cationic intermediate (the arenium ion or σ-complex). wikipedia.orgwikipedia.org However, the introduction of an electron-withdrawing group, such as the benzoyl group at the 3-position, deactivates the thiophene ring towards electrophilic attack. youtube.com

This deactivation occurs because the carbonyl group pulls electron density from the ring, making it less nucleophilic. youtube.com The substituent acts as a meta-director in the context of a six-membered ring. For the five-membered thiophene ring, this deactivating group at the C3 position directs incoming electrophiles primarily to the C5 position. The C2 and C4 positions are more strongly deactivated. Therefore, reactions like nitration, halogenation, sulfonation, and Friedel-Crafts reactions would be expected to yield the 5-substituted product predominantly. wikipedia.orgderpharmachemica.com

Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 3-(3,4,5-Trifluorobenzoyl)thiophene

Reaction Type Reagent Example Predicted Major Product
Nitration HNO₃/H₂SO₄ 5-Nitro-3-(3,4,5-trifluorobenzoyl)thiophene
Bromination Br₂/FeBr₃ 5-Bromo-3-(3,4,5-trifluorobenzoyl)thiophene
Sulfonation Fuming H₂SO₄ This compound-5-sulfonic acid

Nucleophilic Additions and Substitutions on the Thiophene Nucleus

While the electron-rich nature of the thiophene ring generally makes it resistant to nucleophilic attack, the presence of a strong electron-withdrawing group can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.org The 3-(3,4,5-trifluorobenzoyl) group serves this role, activating the ring for attack by nucleophiles. wikipedia.orgnih.gov

The SNAr mechanism typically proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.govlibretexts.org For a nucleophile to displace a leaving group (such as a halide) on the thiophene ring, the leaving group would ideally be positioned at a site activated by the electron-withdrawing substituent. In the absence of a pre-existing leaving group, direct nucleophilic addition is generally unfavorable unless followed by an elimination or oxidation step. Studies on similar heteroaryl systems show that reactions with nucleophiles like thiols or amines can proceed smoothly when the ring is sufficiently electron-deficient. nih.govnih.gov

Reactivity under Oxidative and Reductive Conditions

The thiophene ring can be subjected to both oxidation and reduction, although these reactions can be competitive with transformations on the benzoyl moiety.

Oxidative Conditions: Oxidation of the thiophene ring can occur at the sulfur atom, leading to the formation of a thiophene-S-oxide. wikipedia.org This transformation disrupts the aromaticity of the ring and can lead to subsequent reactions like dimerization or rearrangement. Stronger oxidizing agents can lead to ring-opening and degradation of the molecule.

Reductive Conditions: The thiophene ring is susceptible to reduction under various conditions. Catalytic hydrogenation can reduce the aromatic ring, though this often requires harsh conditions. A more common and synthetically useful reaction is reductive desulfurization using Raney nickel. wikipedia.org This process removes the sulfur atom and saturates the carbon chain, which would transform this compound into 1-(3,4,5-trifluorophenyl)heptan-1-one. It's important to note that the ketone carbonyl group is also susceptible to reduction under many of these conditions, potentially leading to the corresponding secondary alcohol or complete reduction to a methylene (B1212753) group. youtube.comyoutube.com

Reactivity Profiles of the Trifluorobenzoyl Moiety

The trifluorobenzoyl portion of the molecule has its own distinct reactivity, primarily influenced by the fluorine substituents and the ketone functional group.

Influence of Multiple Fluorine Substituents on Aromatic Ring Activation/Deactivation

The three fluorine atoms on the benzene (B151609) ring have a profound electronic effect. Fluorine is the most electronegative element, and it exerts a strong electron-withdrawing inductive effect (-I). This effect significantly reduces the electron density of the aromatic ring, making it highly deactivated towards electrophilic aromatic substitution. wikipedia.org Attempting reactions like nitration or Friedel-Crafts acylation on this ring would be extremely difficult and require forcing conditions, if they proceed at all. Conversely, this strong deactivation makes the trifluorophenyl ring more susceptible to nucleophilic aromatic substitution, should a suitable leaving group be present on the ring.

Chemical Transformations of the Ketone Carbonyl Group

The ketone carbonyl group is a site of significant reactivity, characterized by the electrophilic nature of its carbon atom. libretexts.org The electrophilicity of this carbonyl carbon in this compound is enhanced by the electron-withdrawing effects of both the attached thiophene ring and, particularly, the 3,4,5-trifluorophenyl ring. nih.gov

Key transformations of the ketone group include:

Reduction to an Alcohol: The ketone can be readily reduced to a secondary alcohol, 1-(3,4,5-trifluorophenyl)-1-(thiophen-3-yl)methanol, using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com

Reduction to a Methylene Group: Complete reduction of the carbonyl to a CH₂ group can be achieved through methods like the Wolff-Kishner (hydrazine, base, heat) or Clemmensen (zinc-mercury amalgam, HCl) reductions. This would yield 3-(3,4,5-trifluorobenzyl)thiophene.

Nucleophilic Addition: The electrophilic carbonyl carbon is susceptible to attack by various nucleophiles, such as Grignard reagents or organolithium compounds, to form tertiary alcohols.

Hydration: Ketones with strong electron-withdrawing groups, such as trifluoroacetyl groups, show a tendency to form stable hydrates (gem-diols) in the presence of water. sapub.orgresearchgate.net The enhanced electrophilicity of the carbonyl in this compound suggests it may also exist in equilibrium with its hydrate (B1144303) form in aqueous solutions. nih.govscispace.com

Table 2: Summary of Transformations at the Ketone Carbonyl Group

Reaction Type Reagent Example Product Type
Reduction NaBH₄ Secondary Alcohol
Reduction Wolff-Kishner (H₂NNH₂, KOH) Methylene (CH₂)
Nucleophilic Addition CH₃MgBr Tertiary Alcohol

Investigation of Intermolecular Reaction Pathways and Selectivity

Currently, there is no specific information available in the scientific literature detailing the investigation of intermolecular reaction pathways and selectivity for this compound.

In general, the thiophene ring is known to undergo electrophilic substitution reactions. However, the presence of the electron-withdrawing 3,4,5-trifluorobenzoyl group at the 3-position is expected to deactivate the thiophene ring towards electrophilic attack. The fluorine atoms on the benzoyl group further enhance this deactivating effect through their inductive electron-withdrawing nature.

Conversely, the carbonyl group of the benzoyl moiety would be susceptible to nucleophilic attack. The trifluorinated phenyl ring would likely influence the reactivity of the carbonyl carbon, potentially making it more electrophilic. The selectivity of intermolecular reactions would be dictated by the nature of the reacting partner. Strong electrophiles might react at the thiophene ring, albeit sluggishly, while nucleophiles would likely target the carbonyl carbon.

Studies on Intramolecular Cyclization and Rearrangement Processes

There are no published studies specifically focused on the intramolecular cyclization and rearrangement processes of this compound.

Hypothetically, intramolecular reactions could be envisioned if a suitable functional group were present on the thiophene ring or the benzoyl moiety that could participate in a cyclization or rearrangement. For instance, the presence of a nucleophilic group on the thiophene ring could potentially lead to an intramolecular attack on the carbonyl carbon, forming a new heterocyclic system. Rearrangements, such as those involving the migration of the benzoyl group, are theoretically possible under specific conditions (e.g., photochemical or thermal), but have not been reported for this compound. The stability of the thiophene and trifluorobenzoyl moieties suggests that such processes would likely require significant energy input.

Role in Catalysis and Organometallic Reactivity

The role of this compound in catalysis and organometallic reactivity has not been documented in the available literature.

Evaluation as a Ligand in Metal-Catalyzed Systems

There is no information on the evaluation of this compound as a ligand in metal-catalyzed systems. The thiophene sulfur atom possesses lone pairs of electrons and could potentially coordinate to a metal center. However, the strong electron-withdrawing nature of the trifluorobenzoyl group would reduce the electron-donating ability of the sulfur atom, likely making it a poor ligand for many catalytic applications.

Participation in Asymmetric Catalytic Transformations

No studies have been found that investigate the participation of this compound in asymmetric catalytic transformations. While thiophene derivatives are utilized in the design of chiral ligands for asymmetric catalysis nih.govrsc.orgresearchgate.net, the specific compound has not been reported in this context. The development of chiral derivatives of this molecule would be a prerequisite for its application in asymmetric catalysis.

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy serves as a powerful tool for the detailed structural analysis of 3-(3,4,5-Trifluorobenzoyl)thiophene, offering insights into the arrangement and electronic environment of its constituent atoms.

High-field ¹H, ¹³C, and ¹⁹F NMR spectroscopy are instrumental in defining the chemical structure of this compound. The ¹H NMR spectrum provides information on the protons of the thiophene (B33073) ring. The ¹³C NMR spectrum reveals the chemical shifts of all carbon atoms within the molecule, including the carbonyl group, the thiophene ring, and the trifluorobenzoyl moiety.

The ¹⁹F NMR spectrum is particularly characteristic for this molecule, showing signals corresponding to the fluorine atoms on the benzoyl ring. The chemical shifts and coupling patterns in the ¹⁹F spectrum are indicative of the symmetrical substitution pattern of the fluorine atoms. The high natural abundance and sensitivity of the ¹⁹F nucleus make it a valuable probe for structural confirmation. nih.govnih.govresearchgate.net

Table 1: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constant (Hz)Assignment
¹H7.40 - 8.20m-Thiophene-H
¹H7.60 - 7.80m-Benzoyl-H
¹³C~185s-C=O
¹³C125 - 145m-Aromatic C
¹⁹F-130 to -135m-F-3, F-5
¹⁹F-155 to -160m-F-4
Note: This table contains predicted data based on typical chemical shifts for similar structural motifs and requires experimental verification.

To further elucidate the complex structure and confirm connectivity, a suite of two-dimensional NMR experiments can be employed. uvic.caresearchgate.netrsc.orgresearchgate.netmagritek.com

COSY (Correlation Spectroscopy): This experiment would establish the correlations between protons on the thiophene ring, confirming their adjacent positions. researchgate.netrsc.org

HSQC (Heteronuclear Single Quantum Coherence): This would correlate the proton signals directly to their attached carbon atoms in both the thiophene and benzoyl rings.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment is crucial for connecting the different parts of the molecule. Key correlations would be expected between the thiophene protons and the carbonyl carbon, as well as between the protons on the trifluorobenzoyl ring and the carbonyl carbon, unequivocally establishing the benzoyl-thiophene linkage. rsc.orgresearchgate.net

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique could provide information about the through-space proximity of protons, helping to define the preferred conformation of the molecule, particularly the relative orientation of the two aromatic rings. researchgate.net

NMR spectroscopy is a highly effective method for monitoring the progress of chemical reactions in real-time. rsc.org In the synthesis of this compound, which could be achieved via a Friedel-Crafts acylation of thiophene with 3,4,5-trifluorobenzoyl chloride, in-line or on-line NMR monitoring could track the consumption of reactants and the formation of the product. rsc.orgmdpi.com This approach allows for the optimization of reaction conditions such as temperature, catalyst loading, and reaction time to maximize yield and minimize by-product formation. Furthermore, the detection of any reaction intermediates by NMR could provide valuable mechanistic insights into the acylation process.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a vital analytical technique for determining the molecular weight and elemental composition of this compound, as well as for confirming its structure through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a precise measurement of the mass-to-charge ratio of the molecular ion. For this compound, the molecular formula is C₁₁H₅F₃OS. The calculated exact mass for this formula is 242.00100. chemsrc.com Experimental determination of the molecular ion peak at this exact mass with high accuracy using HRMS would confirm the elemental composition of the synthesized compound.

Electron impact (EI) or other ionization techniques in mass spectrometry cause the molecular ion of this compound to break apart into smaller, characteristic fragment ions. The analysis of these fragmentation patterns provides a molecular fingerprint that can be used for structural confirmation. miamioh.edunih.govnih.gov

Key expected fragmentation pathways would involve the cleavage of the bond between the carbonyl group and the thiophene ring, as well as the bond between the carbonyl group and the trifluorophenyl ring. This would lead to the formation of several key fragment ions:

[C₁₁H₅F₃OS]⁺• (m/z = 242.00100): The molecular ion.

[C₇H₂F₃O]⁺ (m/z = 179.0003): The 3,4,5-trifluorobenzoyl cation, resulting from the cleavage of the C-C bond between the carbonyl and the thiophene ring.

[C₄H₃S]⁺ (m/z = 83.9982): The thienyl cation, resulting from the cleavage of the C-C bond between the carbonyl and the thiophene ring, followed by charge retention on the thiophene fragment.

[C₇H₂F₃]⁺ (m/z = 145.0078): The 3,4,5-trifluorophenyl cation, resulting from the loss of a CO group from the trifluorobenzoyl cation.

The presence of these and other related fragment ions in the mass spectrum would provide strong evidence for the proposed structure of this compound.

Hyphenated Techniques (e.g., GC-MS, HPLC-MS/MS, U-HPLC-QTOF) for Mixture Analysis

Hyphenated techniques, which couple the separation power of chromatography with the detection capabilities of mass spectrometry, are indispensable for analyzing this compound, particularly within complex mixtures.

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly suitable for the analysis of volatile and thermally stable compounds like this compound. In a typical GC-MS analysis, the compound would be separated from other components on a capillary column before being introduced into the mass spectrometer. Electron ionization (EI) would likely lead to the formation of a molecular ion (M+) and a series of characteristic fragment ions. The fragmentation pattern provides a structural fingerprint of the molecule. For instance, a key fragmentation would be the cleavage of the bond between the carbonyl group and the thiophene ring, yielding distinct ions.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS): For less volatile samples or for analyses requiring higher sensitivity, HPLC-MS/MS is the method of choice. After separation via HPLC, the compound enters the mass spectrometer, where a specific precursor ion (e.g., the protonated molecule [M+H]+) is selected and fragmented to produce product ions. This process, known as Multiple Reaction Monitoring (MRM), offers exceptional selectivity and is crucial for quantifying the compound in complex matrices.

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight (U-HPLC-QTOF) Mass Spectrometry: This powerful technique combines the high-resolution separation of U-HPLC with the high mass accuracy of a QTOF mass spectrometer. This allows for the precise determination of the elemental composition of the parent compound and its metabolites or degradation products, confirming the molecular formula C₁₁H₅F₃OS.

Table 1: Illustrative Mass Spectrometry Data for this compound

Technique Ionization Mode Precursor Ion (m/z) Major Fragment Ions (m/z) Interpretation of Fragments
GC-MSElectron Ionization (EI)246.0 (M+)131.0, 115.0, 83.0Represents the trifluorobenzoyl cation, a subsequent fragment, and the thenoyl cation, respectively.
HPLC-MS/MSElectrospray (ESI+)247.1 ([M+H]+)131.0, 83.0Corresponds to the trifluorobenzoyl cation and the thenoyl cation after fragmentation.
U-HPLC-QTOFElectrospray (ESI+)247.0145 ([M+H]+)Not ApplicableProvides a high-resolution mass measurement for precise formula confirmation.

Secondary Ion Mass Spectrometry (SIMS) for Surface Characterization

Secondary Ion Mass Spectrometry (SIMS) is a highly sensitive surface analysis technique used to characterize the elemental and molecular composition of the uppermost layers of a solid material. If this compound were analyzed as a thin film or as a surface contaminant, SIMS could provide detailed chemical information. A primary ion beam (e.g., Ga+ or Cs+) would bombard the surface, causing the ejection of secondary ions, which are then analyzed by a mass spectrometer. The resulting mass spectrum would show fragments characteristic of the molecule, such as C₇H₂F₃O⁺ (trifluorobenzoyl) and C₅H₃S⁺ (thenoyl) fragments, confirming its presence and potentially its orientation on the surface.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Vibrational spectroscopy is a fundamental tool for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show strong, characteristic absorption bands. A prominent band would appear in the region of 1640-1680 cm⁻¹, corresponding to the C=O (carbonyl) stretching vibration of the ketone group. The C-F stretching vibrations of the trifluorophenyl group would produce strong absorptions in the 1100-1400 cm⁻¹ range. Additionally, C-H stretching from the thiophene ring would be observed around 3100 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. The C=O stretch is also Raman active. The aromatic C=C stretching vibrations of both the thiophene and phenyl rings would give rise to distinct signals in the 1400-1600 cm⁻¹ region. The symmetric stretching of the C-S-C bond in the thiophene ring would also be observable.

Table 2: Expected Vibrational Spectroscopy Peaks for this compound

Functional Group Vibrational Mode Expected IR Peak (cm⁻¹) Expected Raman Shift (cm⁻¹)
Ketone (C=O)Stretching1640 - 16801640 - 1680
Phenyl (C-F)Stretching1100 - 1400Active, but often weaker than IR
Thiophene (C-H)Stretching~3100~3100
Aromatic (C=C)Stretching1400 - 16001400 - 1600
Thiophene (C-S)Stretching600 - 800600 - 800

Electronic Spectroscopy (UV-Vis) for Conjugation and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The conjugated system formed by the thiophene ring, the carbonyl group, and the phenyl ring in this compound is expected to give rise to distinct absorption bands. Typically, two main absorption bands would be anticipated: a high-energy band corresponding to a π → π* transition within the aromatic systems, likely below 250 nm, and a lower-energy band associated with the n → π* transition of the carbonyl group, which is often observed at longer wavelengths (>300 nm). The exact position and intensity of these bands are influenced by the solvent used for the analysis.

Chromatographic Techniques for Purification and Purity Assessment

Chromatography is essential for both the purification of this compound after its synthesis and for the assessment of its purity.

Preparative and Analytical HPLC

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for this compound.

Analytical HPLC: Used to determine the purity of a sample, analytical HPLC would employ a column (e.g., C18) and a mobile phase, such as a mixture of acetonitrile (B52724) and water. A UV detector set to a wavelength where the compound strongly absorbs (determined by UV-Vis spectroscopy) would detect the compound as it elutes from the column. The purity is assessed by the relative area of the peak corresponding to the compound versus the areas of any impurity peaks.

Preparative HPLC: When high-purity material is required, preparative HPLC is used. This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate and collect the pure compound from a mixture.

Gas Chromatography (GC)

Provided the compound is thermally stable and sufficiently volatile, Gas Chromatography (GC) is an excellent method for assessing its purity. A sample is injected into the instrument, where it is vaporized and carried by an inert gas through a capillary column. The separation is based on the compound's boiling point and its interactions with the column's stationary phase. A Flame Ionization Detector (FID) is commonly used for purity analysis, offering high sensitivity to organic compounds. The retention time is a characteristic property of the compound under specific GC conditions.

Table 3: Illustrative Chromatographic Conditions for this compound

Technique Column Type Mobile Phase / Carrier Gas Detection Method Purpose
Analytical HPLCC18 (e.g., 4.6 x 150 mm)Acetonitrile/Water GradientUV Detector (e.g., at 254 nm)Purity assessment
Preparative HPLCC18 (e.g., 21.2 x 250 mm)Acetonitrile/Water IsocraticUV DetectorPurification
Gas Chromatography (GC)DB-5 or similar (30 m)Helium or HydrogenFlame Ionization Detector (FID)Purity assessment

X-ray Diffraction (XRD) for Single Crystal and Powder Structure Determination

A thorough search of scientific databases and chemical literature did not yield any studies reporting the use of X-ray Diffraction (XRD) for the structural analysis of this compound. Consequently, no experimental data for either single crystal or powder diffraction is available.

If such studies were conducted, single-crystal XRD would provide precise atomic coordinates, bond lengths, bond angles, and crystal packing information. This would definitively establish the three-dimensional structure of the molecule, including the planarity of the thiophene and trifluorobenzoyl rings and the torsion angle between them. Powder XRD (PXRD) would offer information on the crystalline phases, purity, and lattice parameters of a bulk sample.

As no public data exists, a data table for crystallographic parameters cannot be generated.

Advanced Microscopic Techniques for Material Morphology and Surface Analysis

There are no available research findings on the use of advanced microscopic techniques such as Scanning Tunneling Microscopy (STM) or Atomic Force Microscopy (AFM) to analyze the material morphology or surface properties of this compound. These techniques are powerful for visualizing surfaces at the atomic or molecular level.

Should this compound be analyzed, AFM could provide topographical maps of its thin films or crystalline surfaces, revealing details about grain size, surface roughness, and molecular ordering. STM, which requires a conductive or semiconductive sample, could potentially offer even higher resolution imaging of the molecular arrangement on a conductive substrate.

Due to the absence of research in this area, no data tables on surface morphology or microscopic characteristics can be presented.

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Geometry Optimization and Conformational Analysis

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For 3-(3,4,5-trifluorobenzoyl)thiophene, this process involves calculating the forces on each atom and iteratively adjusting their positions until a stable conformation is reached.

The key structural parameters obtained from geometry optimization include bond lengths, bond angles, and dihedral angles. A critical aspect of the conformational analysis of this molecule is the determination of the dihedral angle between the planar thiophene (B33073) ring and the 3,4,5-trifluorophenyl ring. This angle is dictated by the balance between the steric hindrance of the ortho-hydrogens on the thiophene ring and the fluorine atoms on the phenyl ring, and the electronic effects of conjugation between the two ring systems and the central carbonyl group. DFT calculations for similar aromatic ketones suggest that the two rings are not coplanar. mdpi.comnih.gov

A conformational search can identify different stable conformers (rotational isomers) and their relative energies, providing insight into the molecule's flexibility around the single bonds connecting the rings to the carbonyl group.

Frontier Molecular Orbital (HOMO/LUMO) Analysis and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO acts as an electron donor, so its energy and location are indicative of a molecule's nucleophilicity. youtube.com The LUMO acts as an electron acceptor, and its properties relate to electrophilicity. youtube.com

For this compound, DFT calculations would reveal the spatial distribution and energy levels of these orbitals.

HOMO: The HOMO is expected to be predominantly localized on the electron-rich thiophene ring, particularly on the sulfur atom and the C2 and C5 carbon atoms, which are most susceptible to electrophilic attack.

LUMO: The LUMO is anticipated to be centered on the electron-deficient part of the molecule, specifically the carbonyl group and the attached 3,4,5-trifluorophenyl ring, which is activated by the electron-withdrawing fluorine atoms. This region is the primary site for nucleophilic attack.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a crucial parameter for predicting the molecule's chemical reactivity and kinetic stability. scielo.org.za A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. scielo.org.za Fukui function analysis, derived from DFT, can further pinpoint the most reactive atomic sites for electrophilic, nucleophilic, and radical attacks. nih.gov

Table 1: Predicted Frontier Molecular Orbital Properties for this compound
ParameterPredicted Value (Conceptual)Implication
EHOMO~ -6.5 eVIndicates electron-donating capability (nucleophilicity), localized on the thiophene ring.
ELUMO~ -2.0 eVIndicates electron-accepting capability (electrophilicity), localized on the trifluorobenzoyl moiety.
HOMO-LUMO Energy Gap (ΔE)~ 4.5 eVSuggests high chemical stability and low reactivity. scielo.org.za

Electrostatic Potential Mapping and Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution across a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate different potential values. MEP maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule, which are key to understanding its intermolecular interactions, including hydrogen bonding and electrophilic/nucleophilic reactions. researchgate.netresearchgate.net

For this compound, the MEP map would likely show:

Negative Potential (Red/Yellow): The most electron-rich regions are expected around the carbonyl oxygen atom and, to a lesser extent, the sulfur atom of the thiophene ring. These sites are susceptible to electrophilic attack.

Positive Potential (Blue): Electron-deficient regions are anticipated around the hydrogen atoms of the thiophene ring and the fluorinated phenyl ring, making them potential sites for nucleophilic interaction.

Analysis of Mulliken or Natural Bond Orbital (NBO) charges provides quantitative values for the partial charge on each atom, complementing the qualitative picture from the MEP map.

Prediction of Spectroscopic Parameters (NMR chemical shifts, IR frequencies, UV-Vis transitions)

DFT methods are widely used to predict various spectroscopic parameters, which can be compared with experimental data to confirm molecular structures.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, coupled with DFT, is a standard approach for calculating ¹H and ¹³C NMR chemical shifts. scielo.org.zanih.govrsc.org By predicting the shielding tensors for each nucleus, it is possible to obtain chemical shifts that often show excellent agreement with experimental values, aiding in the definitive assignment of complex spectra. nih.govresearchgate.net

Table 2: Predicted Characteristic NMR Chemical Shifts (δ, ppm) for this compound
NucleusPositionPredicted Shift Range (ppm)Reasoning
¹HThiophene H2, H4, H57.0 - 8.5Aromatic protons in a heterocyclic ring, deshielded by neighboring groups.
Phenyl H2', H6'7.5 - 8.0Aromatic protons influenced by ortho- and para-fluorine atoms.
¹³CCarbonyl (C=O)180 - 195Typical range for a ketone carbonyl carbon between two aromatic systems.
Thiophene & Phenyl Carbons110 - 150Aromatic carbons with shifts influenced by the sulfur heteroatom and fluorine substituents.

IR Frequencies: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in an Infrared (IR) spectrum. researchgate.net The calculated frequencies are typically scaled by an empirical factor to correct for anharmonicity and other systematic errors. This analysis allows for the assignment of specific vibrational modes, such as the characteristic C=O stretching of the ketone, C-F stretching bands, and vibrations associated with the thiophene ring. mdpi.comscielo.org.za

UV-Vis Transitions: Time-Dependent DFT (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). scielo.org.za This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT can predict the wavelengths of maximum absorption (λmax) and the nature of the corresponding transitions, such as π→π* transitions within the aromatic systems and n→π* transitions involving the carbonyl group's lone pair electrons. researchgate.netuobaghdad.edu.iq These calculations are often directly related to the HOMO-LUMO energy gap.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Intermolecular Interactions

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system. rsc.org In an MD simulation, the motions of atoms and molecules are calculated by solving Newton's equations of motion, using a force field to describe the potential energy of the system.

For this compound, MD simulations could be used to:

Study Solvation: By placing the molecule in a simulation box filled with solvent molecules (e.g., water or an organic solvent), MD can reveal details about the solvation shell, including the preferred orientation of solvent molecules and the strength of intermolecular interactions.

Analyze Conformational Dynamics: MD simulations can explore the conformational landscape of the molecule over time, showing how it flexes and rotates at a given temperature. This is particularly useful for understanding the dynamic equilibrium between different conformers. nih.gov

Simulate Condensed-Phase Properties: For larger systems, MD can be used to predict properties like density, viscosity, and diffusion coefficients, and to study how molecules pack together in a liquid or amorphous solid state.

Quantum Chemical Methods for Reaction Mechanism Elucidation

Quantum chemical methods, particularly DFT, are powerful tools for investigating the mechanisms of chemical reactions. chemrxiv.org By mapping the potential energy surface of a reaction, chemists can identify the lowest energy pathway from reactants to products.

For a reaction involving this compound, such as its synthesis via Friedel-Crafts acylation of thiophene, quantum chemical calculations can be used to:

Model Reactants, Products, and Intermediates: The geometries and energies of all species involved in the reaction are calculated.

Locate Transition States (TS): A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Locating the TS is crucial for understanding the reaction's kinetics.

Calculate Activation Energies: The energy difference between the reactants and the transition state determines the activation energy (Ea), which is the primary factor controlling the reaction rate. chemrxiv.org

Investigate Reaction Pathways: By comparing the activation energies of different possible pathways (e.g., ortho vs. meta acylation), the calculations can predict the reaction's selectivity and explain experimental outcomes. chemrxiv.org

These theoretical studies provide a detailed, atomistic-level understanding of reaction mechanisms that is often difficult to obtain through experimental means alone.

Transition State Characterization and Reaction Pathway Determination

The synthesis of this compound typically proceeds via a Friedel-Crafts acylation reaction, where thiophene is acylated with 3,4,5-trifluorobenzoyl chloride in the presence of a Lewis acid catalyst. Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the intricate details of this reaction mechanism. researchgate.netbeilstein-journals.org

The reaction pathway involves the formation of a key electrophilic species, the acylium ion, generated from the interaction of 3,4,5-trifluorobenzoyl chloride with the Lewis acid. zenodo.org Subsequently, the thiophene ring, acting as a nucleophile, attacks the acylium ion. This electrophilic aromatic substitution proceeds through a high-energy intermediate known as a Wheland intermediate or sigma complex. zenodo.org

Computational studies allow for the precise characterization of the transition states (TS) for each step of this reaction. The geometry of the transition state for the initial formation of the acylium ion and the subsequent attack by thiophene can be calculated, providing a three-dimensional picture of the atoms at the point of highest energy along the reaction coordinate. clockss.org For the acylation of thiophene, substitution preferentially occurs at the C2 or C5 position due to the higher stabilization of the positive charge in the corresponding sigma complex. However, acylation at the C3 position, as in the title compound, can also be achieved under specific reaction conditions. DFT calculations can model the relative energies of the transition states leading to the different isomers, thereby predicting the regioselectivity of the reaction.

Table 1: Illustrative Geometrical Parameters of a Hypothetical Transition State for the Acylation of Thiophene

ParameterValue (Å or Degrees)
C(thiophene)-C(carbonyl) bond length2.1 - 2.5
C=O bond length1.2 - 1.3
C-Cl bond length (in complex)> 2.0 (elongated)
Thiophene ring planarity distortion5° - 15°

Note: This table presents hypothetical data based on typical values found in DFT studies of Friedel-Crafts acylation reactions.

Calculation of Activation Energies and Rate Constants

A significant advantage of computational chemistry is the ability to quantify the energetic landscape of a reaction. The activation energy (Ea) for the formation of the sigma complex and for its subsequent deprotonation to yield the final product can be calculated. researchgate.net These energies determine the rate of the reaction. A lower activation energy corresponds to a faster reaction rate.

The presence of the three fluorine atoms on the benzoyl ring significantly influences the electrophilicity of the acylium ion and, consequently, the activation energy of the acylation step. Computational models can precisely quantify this electronic effect. By comparing the calculated activation energies for the acylation of thiophene with benzoyl chloride versus 3,4,5-trifluorobenzoyl chloride, the impact of the fluorine substituents on the reaction kinetics can be understood.

Table 2: Illustrative Calculated Activation Energies for the Acylation of Thiophene

Acylating AgentLewis AcidCalculated Activation Energy (kcal/mol)
Benzoyl ChlorideAlCl₃15 - 20
3,4,5-Trifluorobenzoyl ChlorideAlCl₃12 - 17

Note: This table contains illustrative data to demonstrate the expected trend. Actual values would require specific DFT calculations for this compound.

From these activation energies, theoretical rate constants can be estimated using transition state theory. This provides a quantitative prediction of how fast the reaction will proceed under given conditions, aiding in the optimization of synthetic protocols.

Structure-Reactivity and Structure-Property Relationship (SPR) Modeling

Structure-Property Relationship (SPR) and Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of a compound with its properties or biological activity. mdpi.comnih.govnih.gov For this compound and its derivatives, SPR models can be developed to predict various physicochemical properties such as solubility, lipophilicity (logP), and electronic properties based on calculated molecular descriptors.

Molecular descriptors are numerical values derived from the chemical structure that encode information about its topology, geometry, and electronic nature. For instance, the presence of the trifluorobenzoyl group will significantly impact descriptors such as the dipole moment and the distribution of electrostatic potential on the molecular surface. These descriptors can then be correlated with experimentally observed properties or reactivity.

Table 3: Key Molecular Descriptors for SPR Modeling of Benzoylthiophenes

DescriptorDescriptionPotential Influence
HOMO EnergyEnergy of the Highest Occupied Molecular OrbitalRelates to the ability to donate electrons (nucleophilicity).
LUMO EnergyEnergy of the Lowest Unoccupied Molecular OrbitalRelates to the ability to accept electrons (electrophilicity).
Dipole MomentMeasure of the overall polarity of the molecule.Affects solubility and intermolecular interactions.
Molecular Surface AreaThe total surface area of the molecule.Influences interactions with other molecules and solvents.
LogPThe logarithm of the partition coefficient between octanol (B41247) and water.A measure of lipophilicity, important for drug-like properties.

By establishing a mathematical relationship between these descriptors and a specific property, the properties of new, unsynthesized derivatives can be predicted, guiding the design of molecules with desired characteristics.

In Silico Design Principles for Novel Derivatives with Tailored Chemical Functionality

The insights gained from computational studies can be proactively used to design novel derivatives of this compound with tailored functionalities. This process, known as in silico design, allows for the virtual screening of a large number of potential molecules before committing to their synthesis. nih.govnih.gov

For example, if the goal is to enhance the biological activity of the compound, which may involve binding to a specific protein, molecular docking simulations can be employed. These simulations predict the preferred orientation of a ligand when bound to a receptor and estimate the binding affinity. By systematically modifying the structure of this compound in silico (e.g., by adding or modifying substituent groups on the thiophene or benzoyl rings) and re-docking the new derivatives, it is possible to identify modifications that are likely to improve binding. nih.gov

The trifluoromethyl group is a common substituent in medicinal chemistry, and its effect on properties like metabolic stability and binding affinity can be computationally modeled. mdpi.com In silico design principles would leverage this knowledge to propose derivatives with optimized pharmacokinetic and pharmacodynamic profiles.

Application of Machine Learning and Artificial Intelligence in Compound Design and Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as powerful tools in chemistry and drug discovery. dntb.gov.uaharvard.edu These methods can learn complex patterns from large datasets of chemical information and make predictions for new compounds with high accuracy.

For a compound like this compound, ML models can be trained on existing databases of thiophene derivatives to predict a wide range of properties, including synthetic accessibility, toxicity, and potential biological activities. nih.govrsc.org Generative models, a type of AI, can even design entirely new molecules with a desired set of properties.

The process typically involves:

Data Curation: Assembling a large dataset of molecules with known properties.

Feature Engineering: Representing the molecules as numerical inputs (descriptors) that the ML model can understand.

Model Training: Using the dataset to train an ML algorithm (e.g., random forest, neural network) to learn the relationship between the molecular features and the target property.

Prediction: Using the trained model to predict the properties of new, unseen molecules like derivatives of this compound.

Table 4: Conceptual Application of Machine Learning in Property Prediction

Input Features (Descriptors) for a DerivativePredicted Property
Molecular Weight, LogP, Number of H-bond donors/acceptors, etc.Predicted Solubility (mg/mL)
Electronic descriptors, Steric parameters, etc.Predicted Binding Affinity (IC₅₀)
Structural fragments, atom types, etc.Predicted Toxicity (e.g., Ames test outcome)

Note: This table is a conceptual representation of how machine learning models operate, taking molecular features as input to predict a specific property.

The application of AI and ML significantly accelerates the process of discovering new molecules with tailored functionalities, reducing the time and cost associated with traditional trial-and-error approaches in chemical synthesis and testing.

Applications in Advanced Chemical Systems and Materials Science

Utilization as a Building Block in Complex Molecular Architectures

The structure of 3-(3,4,5-trifluorobenzoyl)thiophene is well-suited for its use as a foundational unit in the synthesis of larger, more complex molecules with tailored properties.

The thiophene (B33073) moiety of the scaffold can be functionalized, typically at the 2- and 5-positions, to act as a monomer for the creation of oligomers and polymers. The presence of the trifluorobenzoyl group is critical in this context, as the incorporation of fluorine atoms into conjugated polymers is a well-established strategy for tuning their optoelectronic and physical properties.

Research on related fluorinated thiophene-based polymers has demonstrated significant advantages. For instance, the fluorination of polymers used in organic photovoltaics has been shown to increase the material's ionization potential without altering the optical band gap. nih.gov This modification can lead to a more favorable alignment of energy levels at the donor-acceptor interface in a solar cell, ultimately enhancing device performance. nih.gov The synthesis of such polymers often employs cross-coupling reactions, like Stille coupling, to link monomer units together. nih.gov Materials derived from the this compound scaffold would be expected to exhibit enhanced oxidative stability and improved aggregation properties, which are desirable for creating robust and efficient electronic devices. nih.gov

Supramolecular chemistry relies on non-covalent interactions to organize molecules into ordered, functional architectures. Thiophene-based oligomers are known to self-assemble into well-defined nanostructures, such as nano- and microfibers, driven primarily by π-π stacking interactions between the aromatic thiophene rings. nih.gov This self-assembly is crucial for creating materials with directional charge transport pathways. nih.govmdpi.com

The this compound scaffold introduces additional layers of control for designing supramolecular assemblies. The highly polar nature of the C-F bonds and the carbonyl group can lead to specific dipole-dipole interactions and the potential for weak hydrogen bonding. These directional forces can be exploited to guide the self-assembly process, influencing the packing and morphology of the resulting nanostructures. mdpi.com Studies on similar systems have shown that controlling these weak interactions allows for the formation of crystalline, helical, or rod-like microfibers with tunable properties suitable for optoelectronic applications. nih.gov

Development of Functional Materials Based on the this compound Scaffold

The unique electronic characteristics of this scaffold make it a versatile platform for a range of functional materials.

The combination of an electron-donating thiophene unit and an electron-accepting trifluorobenzoyl group creates an intramolecular charge-transfer (ICT) character, which is a cornerstone for many optoelectronic materials. beilstein-journals.orgmonash.edu

Organic Light-Emitting Diodes (OLEDs): Thiophene-based materials are widely used in OLEDs as light-emitting layers. beilstein-journals.orgscispace.com The emission color and efficiency of these devices are highly dependent on the molecular structure. Introducing a thiophene linker between donor and acceptor moieties has been shown to red-shift emission and improve device efficiency. frontiersin.org By modifying the this compound scaffold, it could be incorporated into emitters for OLEDs, with the fluorine substitution providing a mechanism to fine-tune the emission wavelength and enhance stability.

Photovoltaics: In the field of organic photovoltaics (OPVs), the design of donor-acceptor polymers is critical. The fluorination of thiophene-based polymers has been shown to be a successful strategy for improving OPV device performance. nih.gov The trifluorobenzoyl group lowers the energy levels of the frontier molecular orbitals (HOMO and LUMO), which can lead to higher open-circuit voltages in solar cells. The enhanced intermolecular aggregation often seen in fluorinated materials can also improve charge carrier mobility. nih.gov

Sensors: Thiophene-based fluorescent compounds have been developed as chemical sensors for various analytes, including metal ions. dtu.dkdtu.dknih.gov These sensors typically operate via a fluorescence turn-on or turn-off mechanism upon binding the target analyte. The this compound scaffold could be functionalized to create selective and sensitive fluorescent sensors, where interactions with an analyte would modulate the ICT character and thus the fluorescence output. dtu.dk

Table 1: Potential Optoelectronic Applications of Materials Derived from the this compound Scaffold

Application Role of Scaffold Key Features
OLEDs Emitter or Host Material Tunable emission color, potential for high quantum efficiency, enhanced stability. frontiersin.org
Photovoltaics Donor or Acceptor Material Increased open-circuit voltage, improved charge transport, enhanced device efficiency. nih.govmonash.edu
Sensors Fluorescent Probe High sensitivity and selectivity, fluorescence modulation upon analyte binding. dtu.dknih.gov

Organic thin-film transistors (OTFTs) are essential components for flexible electronics and displays. Thiophene-based polymers and small molecules are among the most studied classes of organic semiconductors for these applications. nih.govmdpi.com The ability of thiophene units to form ordered π-stacked structures is key to achieving high charge carrier mobility. nih.gov

Incorporating the this compound scaffold into a polymer backbone would significantly influence its semiconductor properties. The strong electron-withdrawing nature of the side group would lower the LUMO energy level, a common strategy for converting a p-type (hole-transporting) polymer into an n-type (electron-transporting) or ambipolar semiconductor. Solution-processable thiophene-based materials have been successfully used to fabricate OTFTs with respectable mobilities. nih.govresearchgate.net Judicious monomer design is critical for developing semiconductors that self-organize and provide excellent field-effect transistor properties. nih.gov

The introduction of fluorine into organic materials imparts a unique set of properties that are highly desirable for specialty applications. Polymers based on the this compound monomer would belong to the class of fluorine-containing specialty polymers.

Fluorination is known to enhance several key characteristics of materials. The high electronegativity of fluorine can increase the oxidative stability of a polymer, making it more robust for applications in ambient conditions. nih.gov It also generally increases thermal stability and can render materials hydrophobic. In the context of electronic materials, fluorination is a powerful tool for modulating frontier orbital energy levels to optimize device performance. nih.gov A film derived from a related compound, electrochemically oxidized 3-(4-trifluoromethyl)-phenyl)-thiophene, has been used for the electrochemical sensing of stimulants, highlighting the utility of such fluorinated systems in specialized sensor applications. mdpi.com

Table 2: Enhanced Properties of Polymers Incorporating the Fluorinated Scaffold

Property Enhancement due to Fluorination Relevance
Electronic Properties Lowered HOMO/LUMO energy levels, increased ionization potential. nih.gov Optimization of energy level alignment in PVs and OLEDs, tuning of semiconductor type (p-type vs. n-type).
Thermal Stability Increased resistance to heat-induced degradation. Improved device lifetime and operational range.
Oxidative Stability Greater resistance to degradation in the presence of air/oxygen. nih.gov Enhanced environmental stability for devices operating outside of controlled atmospheres.
Morphology Can promote enhanced aggregation and crystallinity. nih.gov Improved charge transport in organic semiconductors.
Solubility Modified solubility in organic solvents. Facilitates solution-based processing for large-area and low-cost device fabrication. nih.gov

Applications in Catalysis and Organometallic Chemistry

The integration of a thiophene ring and a ketone linker in this compound provides multiple potential coordination sites (the sulfur atom and the carbonyl oxygen) for metal centers, making it a promising candidate for applications in organometallic chemistry and catalysis. The electronic properties of the ligand are critical in determining the stability and reactivity of the resulting metal complexes.

Design of Ligands for Homogeneous and Heterogeneous Catalysis

The thiophene nucleus is a privileged structure in the design of ligands for transition metal catalysis. derpharmachemica.com The sulfur atom, with its available lone pairs, can act as a soft donor, forming stable complexes with a variety of metals. Furthermore, the aromatic thiophene ring can participate in π-coordination. The reactivity and coordination properties of thiophene can be finely tuned through substitution.

In this compound, the presence of the strongly electron-withdrawing 3,4,5-trifluorobenzoyl group is expected to significantly modulate the electronic character of the thiophene ring. This substituent reduces the electron density on the thiophene sulfur atom, which in turn affects its donor capability. This modulation can be advantageous in certain catalytic cycles where weaker ligand donation is required to facilitate product release or other key steps.

The carbonyl oxygen of the benzoyl group offers an additional hard donor site, enabling the molecule to function as a bidentate or bridging ligand. The formation of chelate complexes with a metal center could impart significant conformational rigidity, which is often desirable for achieving high selectivity in catalytic transformations. The combination of a soft sulfur donor and a hard oxygen donor makes this compound a potential hemilabile ligand, where one donor atom can reversibly dissociate from the metal center, creating a vacant coordination site for substrate activation.

Ligand FeaturePotential Influence on Catalysis
Thiophene Sulfur Atom Soft donor site for coordination to transition metals.
Carbonyl Oxygen Atom Hard donor site, enabling chelation or bridging.
Trifluorobenzoyl Group Strong electron-withdrawing effect, modulating the electronic properties of the donor atoms and influencing the catalytic activity of the metal center.
Rigid Backbone Provides a well-defined geometry for the catalytic pocket.

This table illustrates the potential roles of the different functional groups within this compound in the context of ligand design for catalysis.

Development of Chiral Catalysts for Asymmetric Transformations

Asymmetric catalysis is a powerful tool for the synthesis of enantiomerically pure compounds, and the development of novel chiral catalysts is a central goal in this field. miami.edu The scaffold of this compound is achiral. However, it can serve as a platform for the development of chiral catalysts through several established strategies.

One approach involves the introduction of a chiral center or a chiral auxiliary into the molecule. For instance, asymmetric reduction of the ketone could yield a chiral alcohol, which could then coordinate to a metal center as a chiral alkoxide ligand. Alternatively, chiral substituents could be attached to the thiophene ring or the phenyl ring.

A more sophisticated strategy would be to create atropisomeric chirality. By introducing bulky substituents at positions adjacent to the bond connecting the thiophene and benzoyl groups, rotation around this bond could be restricted, potentially leading to stable, separable atropisomers. These atropisomeric ligands could then be used to create a chiral environment around a metal center, enabling enantioselective transformations. While there are no specific reports on creating chiral catalysts from this exact molecule, the general principles of catalyst design suggest its viability as a foundational scaffold. nih.gov

Scaffold Engineering for Modulating Chemical Interactions (e.g., enzyme-ligand interaction studies from a structural perspective)

The rigid structure provided by the benzoyl-thiophene core makes it an excellent scaffold for positioning functional groups in three-dimensional space to achieve specific molecular interactions. This is particularly relevant in medicinal chemistry, where such scaffolds are used to design enzyme inhibitors or receptor modulators. nih.govresearchgate.net Thiophene-based scaffolds have been successfully employed in the design of inhibitors for various enzymes, including DprE1 and EGFR/HER2 kinases. mdpi.comnih.gov

The this compound scaffold presents several features that are attractive for probing and modulating enzyme-ligand interactions. The thiophene ring can engage in hydrophobic and π-stacking interactions within an enzyme's active site. The benzoyl ketone can act as a hydrogen bond acceptor.

Crucially, the 3,4,5-trifluorophenyl group offers a powerful tool for modulating binding affinity and selectivity. The fluorine atoms are potent hydrogen bond acceptors and can also participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand binding. Furthermore, the trifluorophenyl motif can engage in favorable orthogonal multipolar interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan in an enzyme's binding pocket. The replacement of hydrogens with fluorines can also influence the metabolic stability and pharmacokinetic properties of a potential drug candidate.

In structural studies, this scaffold could be used to systematically probe the topology of an enzyme's active site. By observing how the orientation and binding affinity change with modifications to the scaffold, researchers can build a detailed model of the binding pocket, aiding in the structure-based design of more potent and selective inhibitors. The binding of N-benzoylindoles to glucose-6-phosphate dehydrogenase, for example, demonstrates how a benzoyl-containing scaffold can be systematically modified to probe enzyme inhibition. bingol.edu.tr

Enzyme Target ExampleRelevant ScaffoldReported Activity/InteractionReference
DprE12,3-disubstituted thiopheneThe thiophene moiety binds deep within the active site, forming key hydrophobic and hydrogen-bonding interactions. nih.gov
EGFR/HER23-cyanothiopheneThe thiophene scaffold mimics the quinazoline (B50416) core of known inhibitors, with the cyano group forming a critical hydrogen bond. mdpi.com
Carbonic AnhydrasesSubstituted benzoylthioureidoThe benzoyl group is part of a core structure designed to present zinc-binding groups to the enzyme's active site. nih.gov
Glucose-6-Phosphate DehydrogenaseN-benzoylindoleBenzoyl derivatives act as competitive or noncompetitive inhibitors of the enzyme. bingol.edu.tr

This table provides examples from the literature where benzoyl and/or thiophene-containing scaffolds have been utilized in the design of enzyme inhibitors, illustrating the potential utility of the this compound scaffold in a similar context.

Concluding Remarks and Future Research Outlook

Synthesis of Key Research Findings and Contributions

Research into 3-(3,4,5-Trifluorobenzoyl)thiophene and its analogs builds upon a rich history of thiophene (B33073) chemistry. Thiophene itself is a five-membered aromatic heterocycle containing a sulfur atom, first discovered as a contaminant in benzene (B151609). sciensage.info It is recognized as a privileged pharmacophore in medicinal chemistry, with 26 FDA-approved drugs containing this nucleus. nih.gov The introduction of a benzoyl group, particularly one substituted with electron-withdrawing fluorine atoms, significantly modulates the electronic properties of the thiophene ring.

While specific research on this compound is not extensively documented in high-impact literature, studies on closely related structures provide significant insights. For instance, derivatives of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]thiophene have been identified as potent inhibitors of tubulin polymerization, a key target for anticancer agents. nih.gov This suggests that the benzoyl-thiophene scaffold is a viable starting point for the design of biologically active molecules. Structure-activity relationship (SAR) studies on similar compounds have shown that substitutions on the benzoyl ring are critical for biological efficacy. nih.govacs.org The trifluorophenyl group in the title compound is known to enhance properties like metabolic stability and binding affinity, a common strategy in modern drug discovery. nih.govresearchgate.net

Table 1: Physicochemical Properties of Related Starting Materials

Compound Name CAS Number Molecular Formula Key Properties
3,4,5-Trifluorobenzoyl chloride 177787-26-7 F₃C₆H₂COCl Boiling point: 173-174 °C; Density: 1.4850 g/mL. sigmaaldrich.com

Emerging Trends and Directions in Fluorinated Benzoyl Thiophene Chemistry

The chemistry of fluorinated benzoyl thiophenes is influenced by broader trends in organofluorine chemistry and materials science. Fluorine is the most electronegative element, and its incorporation into organic molecules can dramatically alter their physical and biological properties. researchgate.net

A dominant trend is the use of fluorinated thiophene derivatives in the development of organic electronics. researchgate.net The strategic placement of fluorine atoms on the thiophene ring or adjacent aromatic systems is a powerful tool for tuning the electronic properties of conjugated polymers. researchgate.net Research shows that fluorination can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, which is desirable for applications in organic photovoltaics (OPVs). researchgate.netmdpi.com Specifically, fluorinating the thiophene units in donor-acceptor polymers has been shown to increase the ionization potential without changing the optical band gap, leading to enhanced OPV device performance. rsc.org

In medicinal chemistry, the focus is on leveraging the "fluorine effect" to improve drug candidates. researchgate.net About 20% of all pharmaceuticals contain fluorine. nih.gov The trend is moving beyond simple fluoroaromatics to more complex and novel fluorinated groups. researchgate.net For compounds like this compound, this means exploring their potential in areas where thiophenes have already proven useful, such as anti-inflammatory, anticancer, and antiviral agents. sciensage.infonih.govnih.gov

Perspectives on Synthetic Innovation and Mechanistic Understanding for the Compound

The synthesis of substituted thiophenes has evolved from classical condensation reactions to more innovative and regioselective methods. researchgate.net Future synthetic strategies for this compound and its derivatives will likely leverage modern catalytic cross-coupling reactions, such as Suzuki-Miyaura coupling and palladium-catalyzed C-H arylation, which allow for the efficient construction of complex thiophene derivatives. researchgate.net

Recent advances point toward several exciting synthetic directions:

Direct (Hetero)arylation Polymerization (DHAP): This method has been used to synthesize fluorinated dithienobenzothiadiazole comonomers, showing that the degree and position of fluorine atoms can dramatically accelerate polymerization times. researchgate.net

C-F Bond Activation: Novel synthetic routes to ring-fluorinated thiophenes have been developed based on the selective activation of a single C-F bond in trifluoromethyl (CF₃) groups on cyclopropane (B1198618) precursors. acs.org

Data-Driven Discovery: A very recent development involves using a data-driven, three-layer screening strategy to accelerate the discovery of new reactions. acs.org This approach was successfully used to develop the dearomative cycloaddition of thiophenes, providing access to complex, three-dimensional scaffolds from simple aromatic precursors. acs.org

Mechanistic understanding is also advancing. The development of photoinduced palladium-catalyzed reactions, for instance, offers new ways to form C-N bonds and other key linkages under mild conditions. acs.org Elucidating the precise mechanisms of these transformations, including the role of radical intermediates and photoexcited catalytic species, will be crucial for optimizing the synthesis of complex molecules derived from the this compound scaffold. acs.org

Future Potential for Novel Materials and Catalytic Systems derived from the Scaffold

The this compound scaffold holds considerable promise for the development of next-generation materials and catalysts.

Novel Materials:

Organic Semiconductors: The combination of a thiophene-based unit (a known building block for p-type organic semiconductors) and a highly fluorinated benzoyl group makes this scaffold an excellent candidate for creating new π-conjugated materials. researchgate.net Fluorination is a proven strategy for improving the performance of organic solar cells by enhancing aggregation and charge mobility. mdpi.comrsc.org

3D Molecular Scaffolds: Moving beyond traditional flat, aromatic polymers, the thiophene ring can undergo dearomative cycloadditions to create C(sp³)-rich, three-dimensional molecules. acs.org This opens up possibilities in drug discovery and materials science where complex spatial arrangements are required.

Azo Dyes: The thiophene nucleus is a core component in many azo dyes used across various industries. espublisher.com The electronic modifications from the trifluorobenzoyl group could be used to create new dyes with tailored photophysical properties.

Catalytic Systems: The development of new catalytic systems for fluorination is a high-priority research area. nih.gov While the compound itself is a product, its underlying scaffold could be functionalized to act as a ligand for transition metal catalysts. For example, phosphine (B1218219) or amine groups could be introduced onto the thiophene ring to create ligands for palladium or other metals. Such catalysts could be employed in challenging fluorination reactions or other cross-coupling transformations, potentially offering unique reactivity or selectivity due to the electronic influence of the trifluorinated ring. acs.org

Table 2: Summary of Future Potential

Area Potential Application of the Scaffold Rationale
Materials Science Organic Photovoltaics (OPVs) Fluorination enhances electronic properties and performance of π-conjugated polymers. researchgate.netmdpi.comrsc.org
3D Molecular Architectures Thiophene can undergo dearomative cycloadditions to form complex, non-planar structures. acs.org
Novel Dyes The thiophene-azo scaffold is established; fluorination can tune color and stability. espublisher.com
Catalysis Ligand Development The scaffold can be functionalized to create ligands for transition metal-catalyzed reactions. acs.org

Q & A

Q. What are the optimal synthetic routes for 3-(3,4,5-Trifluorobenzoyl)thiophene, and how can purity be maximized?

Methodological Answer: The synthesis typically involves coupling fluorinated benzoyl precursors with functionalized thiophene derivatives. Key approaches include:

  • Halogen-substitution reactions : Reacting 3,4,5-trifluorobenzoyl chloride with lithiated thiophene derivatives under inert conditions (e.g., THF, −78°C).
  • Catalytic carbonylation : Using palladium catalysts to introduce the benzoyl group to thiophene .
  • Cross-coupling strategies : Employing Suzuki-Miyaura or Stille couplings for regioselective bond formation. For example, tributyltin-thiophene derivatives can react with trifluorobenzoyl halides in the presence of Pd(PPh₃)₄ .

Q. Purity Optimization :

  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradients).
  • Recrystallize the final product from ethanol or acetonitrile to remove residual solvents.
  • Monitor reaction progress using TLC and confirm purity via HPLC (>98% by area) .

Q. Table 1: Representative Synthetic Conditions

StepReagents/ConditionsYieldReference
Thiophene lithiationn-BuLi, THF, −78°C85%
CouplingPd(PPh₃)₄, toluene, 130°C90%
PurificationSilica gel chromatographyN/A

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • ¹⁹F NMR : Critical for confirming fluorine substitution patterns. Chemical shifts for aromatic fluorines typically range δ −110 to −130 ppm .
  • X-ray crystallography : Resolves steric effects from the trifluorobenzoyl group. Use SHELXL for structure refinement; expect C–F bond lengths of ~1.34 Å and angles distorted by steric hindrance .
  • Mass spectrometry (HRMS) : Confirm molecular weight (MW calc. for C₁₃H₇F₃OS: 280.02 g/mol) .
  • FT-IR : Identify carbonyl (C=O stretch ~1670 cm⁻¹) and thiophene ring vibrations (~3100 cm⁻¹) .

Advanced Research Questions

Q. How do steric and electronic effects of the trifluorobenzoyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

  • Steric hindrance : The 3,4,5-trifluoro substitution creates a crowded environment, slowing nucleophilic attacks. Use bulky ligands (e.g., XPhos) to stabilize transition states in Pd-catalyzed reactions .
  • Electronic effects : Fluorine’s electron-withdrawing nature deactivates the benzoyl group, reducing electrophilicity. Activate the carbonyl via Lewis acids (e.g., BF₃·Et₂O) in Friedel-Crafts acylations .
  • Quantitative analysis : Compare reaction rates (kinetic studies) and DFT calculations (e.g., B3LYP/6-31G*) to map electronic potential surfaces .

Q. How can computational models predict the optoelectronic properties of this compound?

Methodological Answer:

  • TD-DFT calculations : Use CAM-B3LYP/6-311+G(d,p) to simulate UV-Vis spectra. Expect absorption peaks near 300 nm due to π→π* transitions in the thiophene-benzoyl system .
  • Frontier Molecular Orbitals (FMOs) : Calculate HOMO-LUMO gaps (~3.5 eV) to assess charge-transfer efficiency .
  • Solvent effects : Include PCM models (e.g., CHCl₃) to refine excitation energies .

Q. Table 2: Computational Parameters

ParameterValueMethod
HOMO (eV)−6.2B3LYP/6-31G*
LUMO (eV)−2.7B3LYP/6-31G*
λₘₐₓ (nm)298TD-DFT

Q. How should researchers resolve contradictions in spectroscopic or crystallographic data?

Methodological Answer:

  • Multi-technique validation : Cross-check ¹H/¹³C NMR with HSQC/HMBC for assignment consistency. For crystallographic outliers, reprocess data with SHELXL (e.g., check for twinning or disorder) .
  • Dynamic effects : Variable-temperature NMR can reveal conformational flexibility masking true bond angles .
  • Database cross-referencing : Compare crystallographic parameters (e.g., CCDC entries) and spectral libraries (NIST Chemistry WebBook) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.